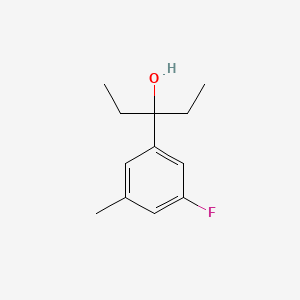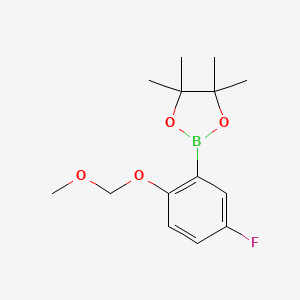![molecular formula C15H28N2O2 B7938574 tert-Butyl 4-[(cyclobutylamino)methyl]piperidine-1-carboxylate](/img/structure/B7938574.png)
tert-Butyl 4-[(cyclobutylamino)methyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-[(cyclobutylamino)methyl]piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(cyclobutylamino)methyl]piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route includes the following steps:
Formation of Piperidine Ring: : The piperidine ring can be synthesized through a cyclization reaction of a suitable di-amine precursor.
Introduction of Cyclobutylamino Group: : The cyclobutylamino group is introduced via nucleophilic substitution reaction, where a cyclobutylamine reacts with a suitable electrophile.
Esterification: : The carboxylate group is introduced through esterification, where the piperidine derivative reacts with tert-butyl alcohol in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Tert-Butyl 4-[(cyclobutylamino)methyl]piperidine-1-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Nucleophiles such as amines or alcohols, and electrophiles like alkyl halides, are used in substitution reactions.
Major Products Formed
Oxidation: : Formation of piperidine-1-carboxylate derivatives with oxo groups.
Reduction: : Formation of reduced derivatives of the compound.
Substitution: : Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-[(cyclobutylamino)methyl]piperidine-1-carboxylate: has several scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound can be used in the study of biological systems, particularly in the development of new drugs.
Industry: : The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which tert-Butyl 4-[(cyclobutylamino)methyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the specific biological system and the desired outcome.
Comparación Con Compuestos Similares
Tert-Butyl 4-[(cyclobutylamino)methyl]piperidine-1-carboxylate: can be compared with other similar compounds, such as:
N-tert-Butyl-4-piperidone: : Similar structure but lacks the cyclobutylamino group.
Cyclobutylamine Piperidine Derivatives: : Similar cyclobutylamino group but different piperidine derivatives.
The uniqueness of This compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl 4-[(cyclobutylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-7-12(8-10-17)11-16-13-5-4-6-13/h12-13,16H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGMCMAHYIECCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Hydroxymethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B7938521.png)




![3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine](/img/structure/B7938564.png)
![3-Ethynyl-N-[(piperidin-4-yl)methyl]aniline](/img/structure/B7938569.png)
![tert-Butyl 4-[(butylamino)methyl]piperidine-1-carboxylate](/img/structure/B7938571.png)
![Propan-2-yl N-[(piperidin-4-yl)methyl]-N-propylcarbamate](/img/structure/B7938580.png)

![Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]-](/img/structure/B7938590.png)

